molecular formula C13H20N2O2 B11872797 Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate

Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate

Cat. No.: B11872797
M. Wt: 236.31 g/mol
InChI Key: VSMVHIAYPGBZFN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . This method can be adapted to produce various indole derivatives by modifying the starting materials and reaction conditions.

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions. For example, methanesulfonic acid (MsOH) can be used as a catalyst in the Fischer indole synthesis to achieve good yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield products with additional oxygen-containing functional groups, while reduction may yield products with fewer double bonds or oxygen-containing groups.

Scientific Research Applications

Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 2-(4-amino-2-methyl-4,5,6,7-tetrahydroindol-1-yl)acetate

InChI

InChI=1S/C13H20N2O2/c1-3-17-13(16)8-15-9(2)7-10-11(14)5-4-6-12(10)15/h7,11H,3-6,8,14H2,1-2H3

InChI Key

VSMVHIAYPGBZFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC2=C1CCCC2N)C

Origin of Product

United States

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